Boc-gly-pro-OH
Overview
Description
“Boc-gly-pro-OH” is a compound used in peptide chemistry. It is used for the esterification reaction to synthesize N-Boc amino acid esters1. It is also used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs1.
Synthesis Analysis
The synthesis of “Boc-gly-pro-OH” involves the reaction of Boc-Gly-Osu and HPrOOH under certain conditions to produce Boc-Gly-Pro-OH2. In one study, squamocin and bullatacin were covalently linked to N-butoxycarbonyl protected glycine-proline dipeptide (Boc-Gly-Pro), which may be recognized and cleaved by fibroblast activation protein (FAP), a serine protease overexpressed on the surface of tumor-associated fibroblasts3.
Molecular Structure Analysis
The molecular formula of “Boc-gly-pro-OH” is C12H20N2O54. Its average mass is 272.298 Da and its mono-isotopic mass is 272.137207 Da4.
Chemical Reactions Analysis
“Boc-gly-pro-OH” can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry1. It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs1.
Physical And Chemical Properties Analysis
“Boc-gly-pro-OH” has a molecular weight of 272.30 g/mol5. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors5. It has 5 rotatable bonds5. Its exact mass is 272.13722174 g/mol5.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Boc-Gly-Pro-OH has been used in the synthesis of dipeptide-annonaceous acetogenin prodrugs, which target fibroblast activation protein (FAP) or other hydrolytic enzymes . These prodrugs have shown potent anticancer activity .
Methods of Application
Squamocin and bullatacin, two types of annonaceous acetogenins, were covalently linked to Boc-Gly-Pro-OH. This dipeptide may be recognized and cleaved by FAP, a serine protease overexpressed on the surface of tumor-associated fibroblasts . Ten squamocin and bullatacin derivatives were synthesized by attaching Boc-Gly-Pro-OH either directly or through a 6-aminocaproic acid linker to a hydroxyl group of squamocin or bullatacin .
Synthesis of Neuroprotective Drug Analogs
Specific Scientific Field
This application is related to Pharmaceutical Chemistry .
Summary of the Application
Boc-Gly-Pro-OH has been used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .
Methods of Application
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources .
Safety And Hazards
When handling “Boc-gly-pro-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes6. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas6.
Future Directions
“Boc-gly-pro-OH” has potential applications in the synthesis of neuroprotective drugs1. It can also be used as a promoter for the allylation of hydrazones and isatin1.
properties
IUPAC Name |
(2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSBRKBRYYDCFQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-gly-pro-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.